molecular formula C5H7BrN2 B1277735 2-Bromo-1,4-dimethyl-1H-imidazole CAS No. 235426-30-9

2-Bromo-1,4-dimethyl-1H-imidazole

Cat. No. B1277735
CAS RN: 235426-30-9
M. Wt: 175.03 g/mol
InChI Key: JKVMBWITGAWCIG-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and methyl groups in the structure of this compound suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated imidazole derivatives can be achieved through different methods. One approach involves the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, which results in the extrusion of sulfur and oxidation of Cu(I) to Cu(II) . Another method describes a one-pot, four-component synthesis that yields 1,2,4-trisubstituted imidazoles, indicating the versatility of brominated imidazoles in multi-component reactions . Additionally, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole through the improved Debus-Radziszewski method demonstrates the adaptability of bromination techniques in the formation of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of brominated imidazoles can be elucidated using various analytical techniques. For instance, a study on a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, employed techniques such as IR, Mass, NMR, X-ray diffraction, and elemental analysis to characterize the compound . The use of DFT calculations and vibrational analysis further aids in understanding the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Brominated imidazoles participate in a range of chemical reactions due to the presence of the reactive bromine atom. The Sandmeyer-type reaction mentioned in the synthesis of 2-bromo-1-methyl-imidazole exemplifies the reactivity of the bromine substituent in facilitating the formation of self-assembled tetranuclear Cu(II) clusters . Moreover, the formation of bromo-substituted imidazo[1,2-a]pyridines and related analogs through the Chichibabin reaction in dimethyl sulfoxide showcases the reactivity of brominated imidazoles in heterocyclic compound formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can be inferred from their synthesis and molecular structure. The cost-effective and scalable synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole highlights the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and commercial viability . The study of bromination of imidazole complexes of pentaammine-cobalt(III) provides insights into the NMR spectra and pKa data, which are crucial for understanding the properties of these complexes .

Scientific Research Applications

Spectroscopic Analysis and Molecular Dynamics Simulations

2-Bromo-1,4-dimethyl-1H-imidazole and related imidazole derivatives have been synthesized and characterized using a combination of experimental and computational spectroscopic methods. These methods include IR, FT-Raman, and NMR techniques. The derivatives show interesting reactivity properties that have been studied using density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and molecular dynamics (MD) simulations. These studies offer insights into the molecule's interactions, particularly its antimicrobial activity against specific bacterial strains (Thomas et al., 2018).

Catalysis in Homogeneous Reactions

Imidazole derivatives, including this compound, are used in the synthesis of catalytic complexes. These complexes are applied in homogeneous catalysis, such as the Heck and Suzuki C-C coupling reactions. The synthesis and catalytic applications of these complexes demonstrate the potential of imidazole derivatives in facilitating chemical reactions, offering efficient and selective processes (César et al., 2002).

Water Oxidation Catalysis

This compound-based ruthenium complexes show significant activity as water oxidation catalysts (WOCs). These complexes, with different axial ligands, demonstrate varying catalytic activities. Detailed characterization of these complexes helps in understanding the structure-activity relationship, crucial for designing effective catalysts for water oxidation (Wang et al., 2012).

Corrosion Inhibition

Imidazolium-bearing ionic liquids derived from this compound have shown potential in inhibiting corrosion of metals. These compounds, when applied to metal surfaces, form protective layers that prevent corrosion, especially in acidic environments. This application is vital in industries where metal longevity and durability are critical (Subasree & Selvi, 2020).

Development of Anion Exchange Membranes for Fuel Cells

Imidazolium-type anion exchange membranes, synthesized from this compound derivatives, are being developed for fuel cell applications. These membranes exhibit improved thermal and chemical stabilities, making them suitable for use in alkaline fuel cells. Such development is crucial for enhancing the efficiency and durability of fuel cells (Ran et al., 2012).

Future Directions

Imidazoles are being deployed in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-bromo-1,4-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-8(2)5(6)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVMBWITGAWCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428399
Record name 2-Bromo-1,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

235426-30-9
Record name 2-Bromo-1,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,4-dimethyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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